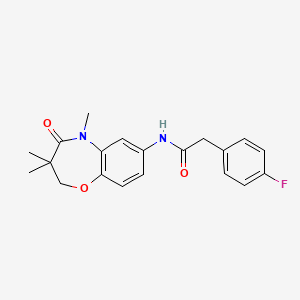
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide (CAS Number: 921811-91-8) is a synthetic organic molecule characterized by its complex structure and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21FN2O3, with a molecular weight of 356.4 g/mol. The structure includes a fluorophenyl group and a benzoxazepin moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 921811-91-8 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antidepressant Effects : Due to its structural similarity to other psychoactive compounds, it has been hypothesized that it may exhibit antidepressant properties.
- Antioxidant Properties : The compound may also act as an antioxidant, reducing oxidative stress in cellular models.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : It is believed that the compound may inhibit certain enzymes involved in cancer progression or neurotransmitter metabolism.
- Modulation of Receptor Activity : There is potential for interaction with neurotransmitter receptors, similar to other benzoxazepine derivatives.
1. Antitumor Studies
In a study conducted on various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry and caspase activity assays.
2. Neuropharmacological Evaluation
A behavioral study using rodent models assessed the antidepressant-like effects of the compound. Results indicated a reduction in immobility time in the forced swim test, suggesting potential antidepressant properties. Further biochemical analysis revealed alterations in serotonin and norepinephrine levels post-treatment.
Research Findings
Recent findings from various studies highlight the following key points regarding the biological activity of this compound:
- Cytotoxicity : Exhibits selective cytotoxicity against certain cancer cell lines.
- Neurotransmitter Modulation : Influences levels of key neurotransmitters associated with mood regulation.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-20(2)12-26-17-9-8-15(11-16(17)23(3)19(20)25)22-18(24)10-13-4-6-14(21)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPRAMQDUJENFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














